14-Demethyl-lanosterol-d6 is a deuterated derivative of lanosterol, a crucial intermediate in the biosynthesis of sterols. The compound's molecular formula is , with a molecular weight of approximately 418.728 g/mol. This compound contains six deuterium atoms, which are isotopes of hydrogen, replacing hydrogen atoms in the lanosterol structure. The presence of these deuterium atoms makes 14-demethyl-lanosterol-d6 particularly useful in various biochemical studies, including metabolic tracing and kinetic analysis.
These methods allow for the production of high-purity 14-demethyl-lanosterol-d6 suitable for research applications .
14-Demethyl-lanosterol-d6 plays a significant role in biological systems as a substrate for cytochrome P450 enzymes, particularly in the cholesterol biosynthesis pathway. Its biological activity is primarily linked to its metabolism by CYP51A1, which is essential for converting lanosterol into ergosterol and other sterols vital for cell membrane integrity and function. The compound's deuterated form allows researchers to study metabolic pathways with higher precision due to the distinct mass differences that facilitate tracking during mass spectrometry analyses .
14-Demethyl-lanosterol-d6 has several important applications:
Studies involving 14-demethyl-lanosterol-d6 often focus on its interactions with various enzymes, particularly CYP51A1. Research has demonstrated that this compound can be utilized to investigate enzyme kinetics and inhibition mechanisms. For instance, inhibitors such as itraconazole target CYP51A1 by mimicking lanosterol's structure, thereby providing insights into drug design and efficacy against fungal infections .
Several compounds are structurally similar to 14-demethyl-lanosterol-d6, including:
| Compound | Structure Similarity | Key Biological Role |
|---|---|---|
| Lanosterol | Parent compound | Precursor for various sterols |
| Ergosterol | Similar backbone | Major component of fungal membranes |
| Cholesterol | Similar backbone | Vital for cell membrane structure |
The uniqueness of 14-demethyl-lanosterol-d6 lies in its specific isotopic labeling, which enables precise tracking in metabolic studies while retaining functional similarities to its parent compound .
14-Demethyl-lanosterol-d6 is a deuterated analog of the sterol precursor lanosterol, featuring six deuterium atoms at specific positions. Its molecular formula is C₂₉H₄₂D₆O, derived from the parent compound lanosterol (C₃₀H₅₀O) through the removal of one methyl group (-CH₃) at the 14-position and isotopic substitution of six hydrogen atoms with deuterium (D) . The isotopic composition introduces a molecular weight increase of approximately 6.036 atomic mass units compared to non-deuterated 14-demethyllanosterol (412.7 g/mol → ~418.7 g/mol) .
The deuterium atoms are strategically placed to stabilize the molecule against metabolic degradation, a common strategy in isotopic labeling for tracer studies. This modification preserves the core tetracyclic sterol structure while altering physicochemical properties such as solubility and spectral characteristics .
| Property | 14-Demethyl-lanosterol-d6 | Lanosterol |
|---|---|---|
| Molecular Formula | C₂₉H₄₂D₆O | C₃₀H₅₀O |
| Molecular Weight (g/mol) | ~418.7 | 426.7 |
| Key Structural Feature | 14-demethylation + 6D | 14-methyl group |
Structurally, 14-demethyl-lanosterol-d6 differs from lanosterol in two critical aspects:
Functional disparities emerge in biochemical contexts. For instance, lanosterol serves as a substrate for CYP51A1 in cholesterol biosynthesis, while 14-demethyl-lanosterol-d6 acts as a tracer to study shunt pathway dynamics (e.g., epoxylanosterol formation) in sterol metabolism .
Deuterium substitution and demethylation significantly alter NMR profiles. Key distinctions include:
The mass spectral profile of 14-demethyl-lanosterol-d6 is dominated by deuterium-induced mass shifts and characteristic fragment ions:
GC-MS analysis under electron ionization (70 eV) reveals enhanced stability of deuterated fragments, reducing secondary fragmentation and simplifying spectral interpretation .
Cytochrome P450 14α-demethylase demonstrates distinct substrate specificity patterns that vary significantly among different biological kingdoms [11]. Human CYP51A1 exhibits broad substrate tolerance compared to plant enzymes, which show strict substrate selectivity [11]. The enzyme efficiently catalyzes 14α-demethylation of multiple sterol substrates with varying levels of activity [11].
Primary substrate specificity studies reveal that human CYP51A1 preferentially processes 24,25-dihydrolanosterol with optimal kinetic parameters [2]. The enzyme demonstrates highest catalytic efficiency toward its endogenous substrate, 24,25-dihydrolanosterol, with a maximum velocity (Vmax) of 0.5 nanomoles per minute per nanomole CYP51 [11]. Alternative substrates including epi-dihydrolanosterol (3α-hydroxy analog) show comparable binding affinity and catalytic efficiency to the natural 3β-hydroxy isomer [2].
Substrate binding studies demonstrate that CYP51A1 exhibits sub-micromolar dissociation constants (Kd) for primary sterol substrates [2]. The enzyme maintains tight binding to reaction intermediates, with dissociation rates significantly lower than forward reaction rates [2]. Comparative analysis reveals that dihydroagnosterol, a common lanosterol contaminant, serves as a substrate with approximately 50% the activity of dihydrolanosterol [2].
The substrate binding cavity of CYP51A1 contains six highly conserved regions across eukaryotes, including residues in the B' helix, B'/C loop, C helix, I helix, K/β1-4 loop, and β-strand 1-4 [4] [12]. These structural elements form the substrate recognition surface and determine the enzyme's substrate specificity profile [4]. The active site architecture accommodates large sterol ligands through specific tunnel pathways that facilitate substrate access and product egress [13].
Comprehensive kinetic analysis reveals that CYP51A1-catalyzed demethylation proceeds through a highly processive three-step mechanism [2]. The overall reaction demonstrates exceptional processivity, with substrate and intermediate dissociation rates (koff) being 1-2 orders of magnitude lower than forward oxidation rates [2]. This processive nature ensures efficient conversion of substrates to final products without significant accumulation of intermediates [2].
Steady-state kinetic parameters for the sequential oxidation steps show progressive increases in catalytic efficiency. For 24,25-dihydrolanosterol, the initial substrate, the turnover number (kcat) equals 0.50 ± 0.03 s⁻¹ with a Michaelis constant (Km) of 5.0 ± 0.6 μM [2]. The first intermediate, 14α-hydroxyl-24,25-dihydrolanosterol, exhibits enhanced kinetic parameters with kcat = 0.67 ± 0.03 s⁻¹ and Km = 4.3 ± 0.4 μM [2]. The aldehyde intermediate demonstrates the highest catalytic efficiency with kcat = 1.7 ± 0.1 s⁻¹ and Km = 5.4 ± 0.7 μM [2].
Dissociation rate measurements using stopped-flow kinetics reveal distinct binding characteristics for each reaction step. The initial substrate complex exhibits a koff of 0.054 ± 0.010 s⁻¹, while the alcohol intermediate shows tighter binding with koff = 0.022 ± 0.001 s⁻¹ [2]. The aldehyde intermediate maintains comparable dissociation kinetics with koff = 0.059 ± 0.001 s⁻¹ [2]. Only the final product, 14-demethyl-lanosterol (FF-MAS), shows significantly higher dissociation rates (koff = 2.0 ± 0.1 s⁻¹), facilitating product release [2].
Single-turnover kinetic experiments demonstrate that the complete three-step oxidation occurs within seven seconds under physiological conditions [2]. The reaction follows the predicted sequential pathway: dihydrolanosterol → 14α-alcohol → 14α-aldehyde → 14-demethyl-lanosterol [2]. Deuterium isotope effect studies using 14α-CD3-dihydrolanosterol show no kinetic isotope effect, indicating that carbon-hydrogen bond breaking is not rate-limiting in any individual step [2].
Kinetic modeling using minimal reaction schemes successfully reproduces experimental observations [2]. The model incorporates measured binding constants, dissociation rates, and oxidation rate constants to predict steady-state behavior [2]. All oxidation reactions are irreversible, with forward rate constants of 7.5 s⁻¹, 3.5 s⁻¹, and 2.5 s⁻¹ for the three sequential steps [2]. The high processivity generates exceptional catalytic efficiency and renders the enzyme less sensitive to competitive inhibitors [2].
14-Demethyl-lanosterol serves as a crucial branch point intermediate in cholesterol biosynthesis, directing metabolic flux through tissue-specific pathways [6] [7] [14]. The compound undergoes further processing via two major routes: the Bloch pathway and the modified Kandutsch-Russell pathway [6] [7]. These pathways demonstrate remarkable tissue-specific utilization patterns that remain epigenetically fixed in cultured cells [7] [14].
Tissue-specific flux analysis reveals dramatic variations in pathway utilization across different organs [7] [14]. Testes and adrenal glands utilize the Bloch pathway almost exclusively (97% and approximately 95%, respectively), while other tissues show mixed pathway usage [7]. Brain tissue demonstrates predominant utilization of the modified Kandutsch-Russell pathway (approximately 80%), with preputial glands showing the highest preference for this alternative route (92%) [7] [14].
Hepatic metabolism shows intermediate flux distribution, with cultured human hepatoma cells (HuH-7) utilizing both pathways under different conditions [6] [7]. Under cholesterol-replete conditions, these cells primarily use the modified Kandutsch-Russell pathway, but cholesterol depletion shifts flux predominantly toward the Bloch pathway [6] [7]. This metabolic flexibility allows cells to respond to changing sterol requirements while maintaining pathway efficiency [7].
The metabolic fate of 14-demethyl-lanosterol is influenced by oxygen availability and cellular energy status [8] [10]. Hypoxic conditions substantially alter sterol metabolism by inhibiting oxygen-dependent demethylation reactions [8] [10]. Under low oxygen conditions, sterol intermediates including 14-demethyl-lanosterol derivatives accumulate, triggering feedback regulation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase [10].
Post-translational regulation significantly impacts the metabolic processing of 14-demethyl-lanosterol [15]. The E3 ubiquitin ligase MARCH6 controls the stability of CYP51A1, directly affecting the conversion rate of sterol intermediates [15]. This regulatory mechanism provides additional control over cholesterol biosynthesis flux independent of transcriptional regulation [15].
Flux regulation occurs primarily through modulation of the Bloch pathway rather than the modified Kandutsch-Russell route [6] [7]. Sterol depletion conditions increase Bloch pathway utilization without corresponding changes in enzyme expression levels [6] [7]. This indicates post-transcriptional regulatory mechanisms control pathway flux distribution rather than simple transcriptional upregulation [7].
The biological significance of maintaining dual pathways extends beyond cholesterol production to include generation of bioactive sterol intermediates [7] [14]. Different pathway intermediates serve as precursors for various signaling molecules and membrane components [7]. This metabolic diversity allows tissues to produce tissue-specific sterol profiles optimized for their particular physiological requirements [7] [14].